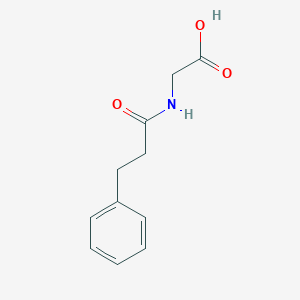

フェニルプロピオニルグリシン

概要

説明

ヒドロシンナモイルグリシンは、ヒドロキシケイ皮酸誘導体のクラスに属する化合物です。これらの化合物は、多様な生物活性で知られており、さまざまな植物に一般的に見られます。ヒドロシンナモイルグリシンは、グリシン分子にヒドロキシシンナモイル基が結合していることを特徴としています。

科学的研究の応用

Hydrocinnamoylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.

Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of natural preservatives and flavoring agents.

作用機序

ヒドロシンナモイルグリシンの作用機序は、さまざまな分子標的と経路との相互作用を含みます。生物系では、フリーラジカルを捕捉し、酸化ストレスを軽減することにより、抗酸化物質として作用する可能性があります。 また、プロ炎症性サイトカインの産生を阻害することにより、抗炎症効果も示しています .

生化学分析

Biochemical Properties

Phenylpropionylglycine plays a significant role in biochemical reactions, particularly in the context of adipogenesis. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, which are involved in lipid metabolism . Additionally, phenylpropionylglycine has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of genes related to adipogenesis and metabolism . These interactions highlight the compound’s potential as a modulator of metabolic processes.

Cellular Effects

Phenylpropionylglycine has notable effects on various cell types and cellular processes. In preadipocyte-to-adipocyte differentiation models, phenylpropionylglycine has been observed to suppress lipid droplet accumulation, indicating its role in inhibiting adipogenesis . This suppression is associated with the downregulation of lipogenic genes such as acetyl CoA carboxylase 1 and fatty acid synthase . Furthermore, phenylpropionylglycine influences cell signaling pathways, particularly the adiponectin-PPAR pathway, which plays a crucial role in regulating adipogenesis and metabolism .

Molecular Mechanism

The molecular mechanism of phenylpropionylglycine involves its interaction with various biomolecules and signaling pathways. Phenylpropionylglycine exerts its effects by binding to and inhibiting the activity of enzymes involved in lipid metabolism, such as acetyl CoA carboxylase 1 and fatty acid synthase . Additionally, it modulates gene expression by downregulating the PPAR signaling pathway, which is essential for adipogenesis . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylpropionylglycine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Phenylpropionylglycine has been shown to maintain its inhibitory effects on adipogenesis over extended periods, suggesting its stability in in vitro models

Dosage Effects in Animal Models

The effects of phenylpropionylglycine vary with different dosages in animal models. Studies have indicated that phenylpropionylglycine exhibits dose-dependent inhibition of adipogenesis, with higher doses leading to more pronounced effects . At very high doses, there may be potential toxic or adverse effects, which necessitates careful consideration of dosage in therapeutic applications .

Metabolic Pathways

Phenylpropionylglycine is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, influencing the metabolic flux and levels of metabolites involved in adipogenesis . Additionally, phenylpropionylglycine’s interaction with the PPAR signaling pathway further underscores its role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of phenylpropionylglycine within cells and tissues involve interactions with specific transporters and binding proteins. Phenylpropionylglycine is likely transported into cells via amino acid transporters and may accumulate in specific tissues where it exerts its metabolic effects . Understanding these transport mechanisms is crucial for developing targeted therapeutic strategies.

Subcellular Localization

Phenylpropionylglycine’s subcellular localization is essential for its activity and function. It is likely localized within cellular compartments involved in lipid metabolism, such as the cytoplasm and mitochondria . The presence of specific targeting signals or post-translational modifications may direct phenylpropionylglycine to these compartments, where it can interact with enzymes and other biomolecules to exert its effects .

準備方法

合成経路と反応条件

ヒドロシンナモイルグリシンの合成は、通常、ヒドロキシケイ皮酸とグリシンのエステル化を含みます。 一般的な方法の1つは、ヒドロキシシンナモイルトランスフェラーゼを使用することです。ヒドロキシシンナモイルトランスフェラーゼは、コエンザイムAなどの活性化残基から受容体分子(この場合はグリシン)にヒドロキシシンナモイル単位を転移する酵素です 。反応条件は、生成物の安定性を確保するために、通常、穏やかな温度と中性pHを含みます。

工業生産方法

ヒドロシンナモイルグリシンの工業生産は、バイオテクノロジー的手法によって実現できます。この手法では、遺伝子操作された微生物を利用して、大量に化合物を生産します。 このアプローチは、植物や微生物におけるヒドロキシケイ皮酸の天然の生合成経路を活用しています .

化学反応の分析

反応の種類

ヒドロシンナモイルグリシンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシシンナモイル基は、酸化されてキノンを形成することができます。

還元: ヒドロキシシンナモイル部分のカルボニル基は、還元されてアルコールを形成することができます。

置換: ヒドロキシル基は、置換反応を起こしてエステルまたはエーテルを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

置換: エステル化反応では、酸塩化物または酸無水物がよく使用されます。

主要な生成物

酸化: キノンおよびその他の酸化された誘導体。

還元: アルコールおよび還元された誘導体。

置換: エステルおよびエーテル。

科学研究への応用

ヒドロシンナモイルグリシンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 植物の代謝における役割と、天然の抗酸化物質としての可能性について研究されています。

医学: 抗炎症作用と抗菌作用について調査されています。

類似化合物との比較

ヒドロシンナモイルグリシンは、次のような他のヒドロキシケイ皮酸誘導体と比較することができます。

カフェイン酸: 強力な抗酸化作用で知られています。

フェルラ酸: 抗老化効果で知られており、スキンケア製品に広く使用されています。

p-クマリン酸: がん予防の可能性について研究されています.

特性

CAS番号 |

56613-60-6 |

|---|---|

分子式 |

C11H13NO3 |

分子量 |

207.23 g/mol |

IUPAC名 |

2-[(3-oxo-3-phenylpropyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |

InChIキー |

XHSURMJJKAFELI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(=O)O |

正規SMILES |

C1=CC=C(C=C1)C(=O)CCNCC(=O)O |

Key on ui other cas no. |

20989-69-9 |

物理的記述 |

Solid |

ピクトグラム |

Corrosive |

同義語 |

N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Phenylpropionylglycine and why is it relevant in medical research?

A1: 3-Phenylpropionylglycine (PPG) is a metabolite produced by the body following the breakdown of 3-phenylpropionic acid (PPA). PPA itself originates from two primary sources: (1) anaerobic bacterial metabolism in the gut [], and (2) the body's own metabolism of phenylalanine, particularly during the breakdown of fatty acids []. PPG is significant in medical research primarily as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [, , , , , ].

Q2: How does MCAD deficiency lead to elevated 3-Phenylpropionylglycine levels?

A2: MCAD is an enzyme essential for the breakdown of medium-chain fatty acids. Individuals with MCAD deficiency cannot properly process these fatty acids. This leads to a build-up of metabolic intermediates, including PPA. Consequently, the body increases its production of PPG, making it a detectable marker in urine for MCAD deficiency [, , , , , , ].

Q3: Are there limitations to using 3-Phenylpropionylglycine as the sole diagnostic marker for MCAD deficiency?

A3: Yes, there are limitations. Firstly, PPG production relies on the gut bacteria capable of producing PPA. Research indicates that infants younger than three to four months often lack sufficient gut colonization by these specific bacteria, making PPG analysis unreliable for early diagnosis of MCAD deficiency in this age group []. Secondly, other conditions like Abcb11 deficiency can also lead to elevated PPG levels due to impaired fatty acid oxidation []. Therefore, relying solely on PPG as a diagnostic marker can be misleading.

Q4: What other metabolites are useful for diagnosing MCAD deficiency?

A4: In addition to PPG, other metabolites are valuable markers for MCAD deficiency. These include: * n-Hexanoylglycine (HG): Considered an endogenous metabolite directly linked to MCAD deficiency, HG consistently elevates in urine samples of affected individuals, even newborns []. * Octanoylcarnitine: This metabolite is found elevated in both plasma and urine of MCAD deficient patients []. * Cis-4-Decenoic acid: This medium-chain fatty acid is specifically elevated in blood spots of individuals with MCAD deficiency [].

Q5: Are there any alternative diagnostic methods for MCAD deficiency?

A5: Yes, beyond metabolite analysis, enzymatic analysis of heart tissue can be used to diagnose MCAD deficiency, even retrospectively after death, as demonstrated in a case where tissue was stored for five years []. Additionally, genetic testing can identify specific mutations in the MCAD gene, confirming the diagnosis [].

Q6: Can 3-Phenylpropionylglycine levels be influenced by external factors?

A6: Yes, external factors can influence PPG levels. For example, consumption of food containing medium-chain triglycerides can lead to increased urinary suberylglycine, another metabolite, potentially complicating the diagnosis of MCAD deficiency [, ].

Q7: What analytical methods are used to measure 3-Phenylpropionylglycine levels?

A7: Various analytical methods are employed to measure PPG levels:* Gas Chromatography-Mass Spectrometry (GC/MS): This highly sensitive and specific method is widely used for quantifying PPG in urine [, ]. It allows simultaneous measurement of multiple metabolites, including HG and suberylglycine []. * Stable Isotope Dilution - GC/MS: This technique offers enhanced accuracy by using stable isotope-labeled internal standards for PPG quantification [, ].* High-Performance Liquid Chromatography (HPLC): A simpler method for detecting PPG in urine, particularly valuable in diagnosing inherited MCAD deficiency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

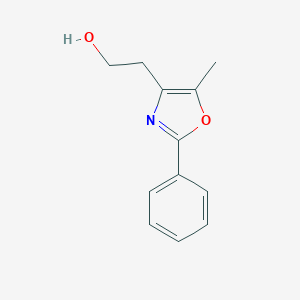

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)